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Compound of Interest

Compound Name: Tenoxicam

Cat. No.: B611289

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized
for its analgesic and antipyretic properties in the management of osteoarthritis and rheumatoid
arthritis.[1][2] It functions by inhibiting cyclooxygenase, which in turn reduces the synthesis of
prostaglandins.[1][2] From a formulation perspective, Tenoxicam is classified as a
Biopharmaceutics Classification System (BCS) Class Il drug, characterized by high
permeability but low aqueous solubility.[3] This low solubility is a primary obstacle in the
development of oral dosage forms with consistent and predictable bioavailability.[4] A thorough
understanding of its physicochemical properties is therefore paramount for researchers and
formulation scientists to devise effective strategies to overcome these challenges. This guide
provides an in-depth overview of Tenoxicam's key physicochemical characteristics, supported
by detailed experimental protocols and structured data, to aid in the development of robust and

effective drug delivery systems.

Solubility Profile

The therapeutic efficacy of Tenoxicam is significantly limited by its poor solubility in aqueous
media.[5] It is practically insoluble in water, with reported values as low as 14.1 mg/L.[1][5][6]
The solubility of Tenoxicam is pH-dependent, a characteristic feature of weakly acidic drugs.[4]
[7] It exhibits higher solubility in alkaline and acidic solutions compared to neutral water.[6][7]
While poorly soluble in water and alcohols, it shows good solubility in organic solvents like
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Dimethyl Sulfoxide (DMSO).[8][9] This property is often leveraged in pre-formulation studies

and for the development of parenteral formulations through the use of cosolvent systems.[10]

Table 1: Solubility of Tenoxicam in Various Solvents

Solvent Solubility Temperature Reference(s)
Water 0.045 mg/mL 25°C [11]
Water 14.1 mg/L Not Specified [1]
Water (pH 3) 47.2 pg/mL 25°C [7]
Water (pH 6) 121.23 pg/mL 25°C [7]
Water (pH 7.5) 4440 pg/mL 25°C [7]
Ethanol <1 mg/mL Not Specified 9]
Methanol <1 mg/mL Not Specified [9]
Propylene Glycol <1 mg/mL 25°C [10]
Acetone 2 mg/mL Not Specified [9]
Chloroform 8 mg/mL Not Specified [9]
Dichloromethane 10 mg/mL Not Specified [9]
Dimethyl Sulfoxide .

(DMSO) ~20 mg/mL Not Specified [8]
Dimethylformamide ~20 mg/mL Not Specified [8]

(DMF)

| DMSO/Polyethoxylated Castor Oil/Ethanol (5:4:1) | 20.73 mg/mL | Not Specified |[10] |

Experimental Protocol: Equilibrium Solubility

Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound and is widely recommended.[12][13]
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Objective: To determine the saturation concentration of Tenoxicam in a specific solvent at a

controlled temperature.

Materials:

Pure Tenoxicam powder

Solvent of interest (e.g., purified water, buffer solutions of various pH)
Shaking incubator or water bath with orbital shaker

Centrifuge

Syringe filters (e.g., 0.45 um PTFE)

Analytical balance

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Preparation: Add an excess amount of Tenoxicam powder to a known volume of the solvent
in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a
saturated solution is achieved and maintained in equilibrium with the undissolved solid
phase.[12]

Equilibration: Place the containers in a shaking incubator set to a constant temperature (e.g.,
25°C or 37°C).[14] Agitate the samples for a predetermined period (typically 24 to 72 hours)
to ensure equilibrium is reached. The time required should be established by sampling at
different intervals (e.qg., 24, 48, 72 hours) until the concentration in solution remains constant.

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid
settle.[13] Carefully withdraw a sample of the supernatant. To completely remove any
undissolved particles, the sample must be clarified either by centrifugation or by filtration
through a chemically inert syringe filter.[15]
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e Quantification: Dilute the clear, saturated solution gravimetrically or volumetrically with a
suitable mobile phase or solvent. Analyze the concentration of Tenoxicam in the diluted
sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[14]
[15]

o Calculation: Calculate the original concentration in the saturated solution, accounting for the
dilution factor. The result is reported as the equilibrium solubility, typically in mg/mL or pg/mL.
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Caption: Workflow for Equilibrium Solubility Determination.
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lonization Constant (pKa)

Tenoxicam is an ionizable molecule with two distinct pKa values, which govern its degree of
ionization at different physiological pHs.[11] The reported pKa values are approximately 1.1
and 5.3.[3][9][11] These values are critical as they influence the drug's solubility, dissolution
rate, and absorption across biological membranes. The lower pKa (1.1) is associated with the
pyridinyl nitrogen, while the higher pKa (5.3) corresponds to the enolic hydroxyl group.[9]
Depending on the pH of the surrounding medium, Tenoxicam can exist in different tautomeric
forms, including a zwitterionic form, which is common in its cocrystal structures.[2] Knowledge
of the pKa values is essential for selecting appropriate pH conditions for formulation, predicting
in vivo performance, and understanding potential drug-excipient interactions.

Table 2: Reported pKa Values of Tenoxicam

pKa Value Method Reference(s)
pKal: 1.1, pKa2: 5.3 Not Specified [31[9][11]
pKa: 5.067 + 0.037 RP-HPLC [16][17]

pKa: 5.061 + 0.035 RP-HPLC [17]

| pKa: 4.97 | Not Specified |[17] |

Experimental Protocol: pKa Determination
(Potentiometric Titration)

Potentiometric titration is the most common and reliable method for determining the pKa of
ionizable compounds.[18][19]

Objective: To determine the pKa values of Tenoxicam by measuring pH changes during
titration with a strong acid or base.

Materials:
e Pure Tenoxicam

o Potentiometer with a combined pH glass electrode
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Automated titrator or manual burette

Standardized 0.1 M Hydrochloric Acid (HCI) and 0.1 M Sodium Hydroxide (NaOH) solutions

Co-solvent (if needed for poorly soluble drugs, e.g., methanol or acetonitrile)

Potassium Chloride (KCI) for maintaining ionic strength

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

Magnetic stirrer and stir bar

Procedure:

Calibration: Calibrate the pH meter using at least two standard buffers that bracket the
expected pKa range.[20]

Sample Preparation: Accurately weigh and dissolve a known amount of Tenoxicam in a
suitable solvent. For poorly water-soluble drugs like Tenoxicam, a co-solvent system (e.g., a
water-methanol mixture) may be necessary.[18] A constant ionic strength is typically
maintained by adding a background electrolyte like 0.15 M KCI.[20]

Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature.
Immerse the pH electrode and the titrant delivery tube into the solution.

To determine the acidic pKa, titrate the solution with standardized NaOH. To determine the
basic pKa, first acidify the solution with HCI to a low pH (e.g., pH 1.8-2.0) and then titrate
with NaOH.[20]

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each
addition before recording the pH and the volume of titrant added.[20]

Data Analysis: Plot the measured pH values against the volume of titrant added to generate
a titration curve.

The pKa is determined from the inflection point of the sigmoid curve.[19] Mathematically, this
corresponds to the pH at which half of the acidic or basic groups are ionized. This can be
found by calculating the first or second derivative of the curve.
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Caption: Workflow for pKa Determination by Potentiometric Titration.
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Solid-State Properties: Polymorphism and Thermal
Behavior

Tenoxicam is known to exist in multiple crystalline forms, a phenomenon known as
polymorphism.[21] At least three polymorphic modifications (Forms |, Il, and Ill) and a
pseudopolymorph (an acetonitrile solvate) have been identified.[21][22] The existence of
different polymorphs is critically important in formulation development, as they can exhibit
different melting points, solubilities, dissolution rates, and stability, which can ultimately affect
the drug's bioavailability. The commercial form is typically Form [II.[22] Tenoxicam melts with
decomposition, and the observed melting point can vary depending on the specific crystal form
and the heating rate used during analysis.[11][21] An amorphous form has also been prepared.
[21]

Table 3: Melting Points of Tenoxicam Polymorphs and Other Forms

Solid Form Melting Point (°C) Notes Reference(s)
Recrystallized from

Polymorph | 212 - 213 [21]
chloroform

Recrystallized from
Polymorph II 214 - 215 [21]
xylene

Recrystallized from

Polymorph I 217 - 220 [21]
acetone

Acetonitrile Solvate 219 - 221 - [21]
Followed by

As supplied ~221 exothermic peak at [23]
224°C

As supplied 211 (decomposition) - [11[22]

| As supplied | 215.41 | - |[4] |

Experimental Protocol: Thermal Analysis (Differential
Scanning Calorimetry - DSC)
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DSC is a fundamental technique used to investigate the thermal properties of a drug

substance, including melting point, polymorphism, and purity.[24][25]

Objective: To characterize the thermal behavior of Tenoxicam, identify its melting point, and

detect any polymorphic transitions.

Materials:

Differential Scanning Calorimeter (DSC)
Tenoxicam sample (a few milligrams)
Aluminum or hermetic sample pans and lids
Inert purge gas (e.g., nitrogen)

Reference standard for calibration (e.g., Indium)

Procedure:

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified
reference standard like Indium.

Sample Preparation: Accurately weigh 2-5 mg of the Tenoxicam powder into a DSC sample
pan.[4] Crimp the pan with a lid. An empty, sealed pan is used as a reference.

Analysis: Place the sample and reference pans into the DSC cell. Purge the cell with a dry,
inert gas like nitrogen (e.g., at 20 mL/min) to provide an inert atmosphere.[4]

Heat the sample using a defined temperature program. A typical program involves heating at
a constant rate, such as 10°C/min, over a temperature range that encompasses the
expected thermal events (e.g., 35°C to 250°C).[4][23]

Data Collection: The instrument records the differential heat flow between the sample and
the reference as a function of temperature.

Interpretation: The resulting DSC thermogram is analyzed for thermal events. An
endothermic peak typically signifies melting or a solid-solid phase transition.[23] The onset
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temperature of this peak is often reported as the melting point. An exothermic peak following
an endotherm often indicates decomposition.[23] The presence of multiple endotherms may
suggest polymorphism or the presence of impurities.
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Caption: Logical Flow of Solid-State Characterization.
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Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that
influences its shelf-life, safety, and efficacy. Stability testing under various stress conditions
helps to identify potential degradation pathways and informs the selection of appropriate
excipients and packaging.

Studies have shown that Tenoxicam is relatively stable under certain stress conditions.
However, it is susceptible to degradation under others, particularly oxidative and photolytic
stress.

Table 4: Stability of Tenoxicam under Forced Degradation Conditions

Stress Condition Observation Reference(s)
Acidic Hydrolysis Highly stable [26]
Basic Hydrolysis Highly stable [26]
Thermal Stress Highly stable [26]
Oxidative Stress Complete decomposition [26]

| Photolytic Stress (Sunlight) | Fast degradation |[27] |

These findings indicate that formulations of Tenoxicam should be protected from light and
incompatible excipients that may generate oxidative species. The primary degradation products
can be identified as pyridine-2-amine and methyl 4-hydroxy-2-methyl-2H-thienol[2,3-e]1,2-
thiazine-3-carboxylate-1,1-dioxide.[28]

Conclusion

The successful formulation of Tenoxicam hinges on a comprehensive understanding and
strategic mitigation of its challenging physicochemical properties. Its BCS Class Il status,
defined by poor aqueous solubility, is the primary hurdle. This is further complicated by its pH-
dependent solubility profile and the existence of multiple polymorphic forms, each with unique
physical characteristics. The data and experimental protocols outlined in this guide—covering
solubility, pKa, solid-state characterization, and stability—provide a foundational framework for
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formulation scientists. By leveraging this information, researchers can rationally design
effective drug delivery systems, such as those employing cosolvents, pH modifiers, or
advanced techniques like cocrystallization and nanocrystal formation, to enhance the solubility
and ensure the stability and therapeutic performance of Tenoxicam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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